molecular formula C5H5NO2S2 B8354510 N-allyl-1,2,4-dithiazolidine-3,5-dione

N-allyl-1,2,4-dithiazolidine-3,5-dione

Cat. No.: B8354510
M. Wt: 175.2 g/mol
InChI Key: DXQJYLJUMSUWAZ-UHFFFAOYSA-N
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Description

N-allyl-1,2,4-dithiazolidine-3,5-dione is an N-alkylated derivative of the parent compound 1,2,4-dithiazolidine-3,5-dione (CAS 35371-97-2), which features a five-membered heterocyclic ring containing two sulfur atoms, two carbonyl groups, and one nitrogen atom. The molecular formula of the parent compound is C₂HNO₂S₂, with a molecular weight of 135.165 g/mol and a polar surface area (PSA) of 106.67 Ų . The N-allyl derivative introduces an allyl group (-CH₂CHCH₂) at the nitrogen position, altering its reactivity and physicochemical properties.

Synthetic methods for N-alkylated derivatives, including the N-allyl variant, were developed by Wood et al. (2003), who demonstrated efficient N-alkylation of 1,2,4-dithiazolidine-3,5-dione using alkyl halides under basic conditions .

Properties

Molecular Formula

C5H5NO2S2

Molecular Weight

175.2 g/mol

IUPAC Name

4-prop-2-enyl-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C5H5NO2S2/c1-2-3-6-4(7)9-10-5(6)8/h2H,1,3H2

InChI Key

DXQJYLJUMSUWAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)SSC1=O

Origin of Product

United States

Comparison with Similar Compounds

1,2,4-Thiadiazolidine-3,5-dione Analogs

Structural Differences :

  • Core Heteroatoms : While N-allyl-1,2,4-dithiazolidine-3,5-dione contains two sulfur atoms in the ring, 1,2,4-thiadiazolidine-3,5-dione analogs replace one sulfur with a nitrogen atom (resulting in one sulfur, two nitrogens, and two oxygens).
  • Synthesis : Thiadiazolidine-diones are synthesized via reactions of isocyanates or isothiocyanates, as shown in Scheme 1 of , contrasting with the N-alkylation route used for dithiazolidine-diones .

Diketopiperazine Derivatives (e.g., Marine Alkaloids)

Structural Differences :

  • Ring Size: Diketopiperazines (e.g., albonoursin) are six-membered cyclic dipeptides with two carbonyl groups, whereas dithiazolidine-diones are five-membered rings with sulfur atoms.
  • Substituents : Marine-derived diketopiperazines often feature benzylidene or hydroxypropylidene substituents, enhancing their bioactivity .

Other N-Alkylated Dithiazolidine-diones

Examples :

  • N-Ethyl-1,2,4-dithiazolidine-3,5-dione : Synthesized via thermal rearrangement of precursor compounds, as described in .
  • Stability : N-allyl derivatives may exhibit lower thermal stability compared to N-ethyl analogs due to the allyl group’s reactivity.

Data Table: Key Comparisons

Compound Core Structure Heteroatoms Molecular Weight (g/mol) Synthesis Method Notable Bioactivity
This compound 5-membered ring 2S, 1N, 2O ~175 (calculated) N-alkylation with allyl halides Not reported
1,2,4-Thiadiazolidine-3,5-dione 5-membered ring 1S, 2N, 2O ~134 (parent) Isocyanate/isothiocyanate routes Rapid cell death
Diketopiperazines (e.g., Albonoursin) 6-membered ring 2N, 2O ~250–300 Cyclization of dipeptides Antiviral (IC₅₀ = 6.8 μM)
N-Ethyl-1,2,4-dithiazolidine-3,5-dione 5-membered ring 2S, 1N, 2O ~163 (calculated) Thermal rearrangement Not reported

Preparation Methods

Alkylation via Potassium Salt Intermediate

The potassium salt of 1,2,4-dithiazolidine-3,5-dione (3) serves as a key intermediate for N-alkylation. This approach mirrors the classical Gabriel synthesis, leveraging the enhanced nucleophilicity of the deprotonated nitrogen.

Procedure :

  • Preparation of Potassium Salt (3) :

    • DTS (2) is treated with potassium hydroxide (KOH) in ethanol or potassium hydride (KH) in acetonitrile.

    • Yields range from 57% (KH route) to 64% (KOH route).

    • X-ray crystallography confirms the planar structure of 3, with delocalization of the negative charge across the imide moiety.

  • N-Alkylation with Allyl Halides :

    • Salt 3 reacts with allyl bromide (3-bromopropene) in acetonitrile or DMF at 40°C.

    • Base selection critically influences yield. For example, cesium carbonate (Cs₂CO₃) in acetonitrile optimizes allylation efficiency.

Key Data :

SolventBaseTemperatureYield (%)
AcetonitrileCs₂CO₃40°C84.3
DMFK₂CO₃40°C60

Direct Alkylation of Parent DTS

The high acidity of DTS (pKa ≈ 8–9) permits direct alkylation without pre-forming the potassium salt.

Procedure :

  • DTS (2) is dissolved in acetonitrile and treated with allyl bromide in the presence of inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction progress is monitored via TLC, with typical completion within 4–16 hours.

Optimization Insights :

  • Solvent Effects : Acetonitrile outperforms DMF or THF due to superior solubility and minimized side reactions.

  • Base Equivalents : Using 1.5–2.0 equivalents of base maximizes yield by ensuring complete deprotonation.

Example :

  • Allylation of DTS with 3-bromopropene (1.2 equiv) and Cs₂CO₃ (1.5 equiv) in acetonitrile at 40°C for 12 hours affords N-allyl-DTS in 84.3% yield.

Solid-Phase Synthesis for Scalability

Recent advances enable solid-supported N-alkylation, enhancing scalability and purification efficiency.

Procedure :

  • Resin Functionalization : Wang resin is derivatized with DTS via carbodiimide coupling.

  • On-Resin Alkylation : The immobilized DTS reacts with allyl bromide in DMF, facilitated by DIEA (N,N-diisopropylethylamine).

  • Cleavage : Treatment with trifluoroacetic acid (TFA) liberates N-allyl-DTS from the resin.

Advantages :

  • Reduces purification challenges via filtration.

  • Enables combinatorial synthesis of DTS derivatives.

Mechanistic and Structural Considerations

Reaction Mechanism

The alkylation proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the allyl bromide’s electrophilic carbon. Triphenylphosphine (PPh₃) is occasionally added to scavenge liberated sulfur byproducts.

Critical Steps :

  • Deprotonation of DTS to enhance nucleophilicity.

  • Exclusion of moisture to prevent hydrolysis of the allyl halide.

Spectroscopic Characterization

1H NMR (CDCl₃) :

  • Allyl protons appear as a multiplet at δ 5.82 (1H, CH₂=CH–CH₂) and doublets at δ 4.83 (2H, N–CH₂–).

  • DTS carbonyl groups deshield adjacent protons, yielding singlets near δ 3.77.

13C NMR :

  • Carbonyl carbons resonate at δ 166.05 and 152.87.

  • Allyl carbons: δ 135.19 (CH₂=CH–), 130.99 (CH₂=CH–), and 43.1 (N–CH₂–).

IR (Nujol) :

  • Strong absorptions at 1643 cm⁻¹ (C=O) and 672 cm⁻¹ (S–S).

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityPurification Ease
Potassium Salt Route60–84ModerateChromatography
Direct Alkylation70–84HighFiltration
Solid-Phase Synthesis50–65HighResin Filtration

Key Observations :

  • Direct alkylation in acetonitrile offers the best balance of yield and simplicity.

  • Solid-phase methods, while lower-yielding, are preferable for high-throughput applications.

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation : Excess allyl bromide may lead to di-alkylated products. Controlled stoichiometry (1.0–1.2 equiv) mitigates this.

  • Hydrolysis : Moisture induces DTS decomposition. Anhydrous conditions and molecular sieves are essential.

Solvent Optimization

  • Acetonitrile : Optimal for solubility and reaction rate.

  • DMF : Avoid due to competing decomposition pathways.

Applications and Derivative Synthesis

N-Allyl-DTS serves as a precursor to:

  • Isocyanates : Treatment with PPh₃ generates allyl isocyanate, a versatile electrophile.

  • Ureas/Urethanes : Trapping isocyanates with amines/alcohols yields functionalized heterocycles.

Example Transformation :
N-Allyl-DTS → Allyl isocyanate → Urethane (with methanol):
S2(CO)2NCH2CH=CH2PPh3CH2=CHCH2NCOMeOHCH2=CHCH2NHCO2Me\text{S}_2(\text{CO})_2\text{NCH}_2\text{CH}=\text{CH}_2 \xrightarrow{\text{PPh}_3} \text{CH}_2=\text{CHCH}_2\text{NCO} \xrightarrow{\text{MeOH}} \text{CH}_2=\text{CHCH}_2\text{NHCO}_2\text{Me} .

Q & A

Q. What are the established synthetic routes for N-allyl-1,2,4-dithiazolidine-3,5-dione, and how do reaction conditions influence yield and purity?

The compound is synthesized via N-alkylation of 1,2,4-dithiazolidine-3,5-dione using allyl halides. A key methodology involves reacting the parent dithiazolidine-dione with allyl bromide in anhydrous dimethylformamide (DMF) under nitrogen at 60°C for 24 hours, achieving yields of ~65–70% . Purity is optimized by controlling stoichiometry (1:1.2 molar ratio of dithiazolidine-dione to allyl bromide) and using inert conditions to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products like N,N-diallyl derivatives.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structure?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify allyl protons (δ 5.8–5.2 ppm for vinyl groups) and carbonyl carbons (δ 170–175 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., S–S bond at ~2.05 Å) and confirms the planar geometry of the dithiazolidine-dione core .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 207.2) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the stability of this compound under varying experimental conditions?

Stability studies show that the compound decomposes under prolonged heating (>80°C) or acidic conditions, forming cyclic sulfides or rearranged products (e.g., N-ethyl derivatives). For example, refluxing in HCl generates 1,2,4-dithiazolidine-3,5-dione via desulfurization . To mitigate decomposition:

  • Use low-temperature storage (4°C) in anhydrous solvents (e.g., DMF or DMSO).
  • Avoid prolonged exposure to light or oxygen, which accelerates degradation.
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What strategies optimize the regioselectivity of this compound in cycloaddition or alkylation reactions?

The allyl group’s electron-rich vinyl moiety enhances reactivity as a dienophile in Diels-Alder reactions. To improve regioselectivity:

  • Employ Lewis acids (e.g., ZnCl2_2) to polarize the carbonyl groups, directing nucleophilic attack to the α-position.
  • Use microwave-assisted synthesis to reduce side reactions (e.g., over-alkylation) and improve reaction rates .
  • Pair with computational modeling (DFT calculations) to predict transition states and optimize substituent effects .

Q. How does the electronic configuration of this compound influence its biological activity, and what assays validate these interactions?

While direct biological data on this compound is limited, structural analogs (e.g., TDZD-8, a glycogen synthase kinase-3β inhibitor) suggest potential enzyme-modulating activity. Key assays include:

  • Kinase inhibition assays : Measure IC50_{50} values using recombinant enzymes and ATP-competitive substrates .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate therapeutic potential .
  • Molecular docking : Simulate binding to active sites (e.g., GSK-3β) to correlate electronic features (e.g., sulfur lone pairs) with activity .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Crystallization hurdles arise from the compound’s low melting point (~90°C) and hygroscopicity. Successful strategies include:

  • Slow evaporation from dichloromethane/hexane mixtures at 4°C.
  • Seeding with microcrystals from analogous structures (e.g., N-methyl derivatives).
  • Use of synchrotron X-ray sources to resolve weak diffraction patterns caused by flexible allyl groups .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s reactivity in multi-step syntheses, particularly for heterocyclic systems?

  • Stepwise functionalization : First alkylate the dithiazolidine-dione core, then introduce secondary substituents (e.g., via thiol-ene click chemistry).
  • In-situ monitoring : Use FT-IR to track carbonyl group reactivity (peak shifts from 1750 cm1^{-1} to 1680 cm1^{-1} upon ring opening) .
  • By-product analysis : Employ GC-MS to identify intermediates (e.g., sulfides or disulfides) and adjust reaction stoichiometry accordingly .

Q. What statistical approaches are recommended for analyzing kinetic data in decomposition studies of this compound?

Apply pseudo-first-order kinetics to model degradation rates under varying pH and temperature. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (EaE_a) and predict shelf-life. For multi-pathway decomposition, employ multivariate regression to deconvolute contributions from hydrolysis, oxidation, and rearrangement .

Comparative and Mechanistic Studies

Q. How does N-allyl substitution compare to other N-alkyl groups in modulating the compound’s physicochemical and reactivity profiles?

  • Solubility : Allyl derivatives exhibit higher lipophilicity (logP ~1.8) compared to methyl (logP ~0.5) or phenyl (logP ~2.5) analogs, enhancing membrane permeability.
  • Reactivity : Allyl groups undergo faster [2+4] cycloadditions than bulky substituents (e.g., tert-butyl), as steric hindrance is minimized .
  • Stability : Allyl-substituted derivatives are less prone to hydrolysis than N-H analogs but more reactive than N-aromatic derivatives .

Q. What mechanistic insights explain the compound’s role in sulfur transfer reactions, and how can this be exploited in organic synthesis?

The dithiazolidine-dione core acts as a sulfur donor in reactions with phosphines or thiols, releasing S0^0 and forming disulfides. Applications include:

  • Desulfurization : Use trivalent phosphorus reagents (e.g., PPh3_3) to generate sulfides or carbonyl compounds .
  • Polymer synthesis : Incorporate into sulfur-rich polymers via radical-initiated thiol-ene polymerization .

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